
Loganetin
Übersicht
Beschreibung
Loganetin ist eine natürliche Iridoid-Monoterpenoid-Verbindung, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Es ist der Aglykon-Anteil von Loganin und zeichnet sich durch ein 5,6-kondensiertes bicyclisches Gerüst aus. This compound wurde in verschiedenen Pflanzenarten identifiziert, darunter solche aus den Familien Apocynaceae, Gentianaceae, Loganiaceae und Rubiaceae .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann im Grammmaßstab aus dem leicht zugänglichen S-(+)-Carvon synthetisiert werden. Zu den wichtigsten Reaktionen bei seiner Synthese gehören eine Favorskii-Umlagerung, um vier Stereozentren einzuführen, und eine Schwefelsäure-vermittelte Entschützung/Cyclisierungsreaktion, um den empfindlichen Dihydropyranring mit vollständiger Stereoselektivität zusammenzubauen .
Industrielle Produktionsmethoden: Spezifische industrielle Produktionsmethoden für this compound sind zwar nicht umfassend dokumentiert, aber der synthetische Weg von S-(+)-Carvon bietet einen skalierbaren Ansatz, der für industrielle Zwecke angepasst werden könnte .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Loganetin can be synthesized on a gram-scale from the readily accessible S-(+)-carvone. The key reactions involved in its synthesis include a Favorskii rearrangement to introduce four stereocenters and a sulfuric acid-mediated deprotection/cyclization reaction to assemble the sensitive dihydropyran ring with complete stereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route from S-(+)-carvone provides a scalable approach that could be adapted for industrial purposes .
Analyse Chemischer Reaktionen
Derivatization Reactions
Loganetin serves as a scaffold for synthesizing analogs with modified bioactivity:
-
C1 Methoxy this compound :
Methoxylation at the C1 position is achieved via selective protection/deprotection strategies, retaining the core bicyclic framework . -
Enantiomer Synthesis :
The (R)-enantiomer of this compound is synthesized using analogous steps starting from R-(-)-carvone, demonstrating the method’s versatility .
Biotransformation from Loganin
This compound is enzymatically derived from loganin via hydrolysis of the β-D-glucoside bond (Fig. 2) .
Reaction | Catalyst | Outcome |
---|---|---|
Glycosidic Bond Cleavage | β-Glucosidase enzymes | Produces this compound and glucose . |
This reaction is pivotal in the biosynthesis of secologanin, a precursor for terpenoid indole alkaloids .
Functional Group Reactivity
This compound’s structure (C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>) features:
-
Hydroxyl groups at C1 and C6, enabling esterification or glycosylation.
-
Methyl ester at C4, modifiable via hydrolysis or transesterification .
Experimental studies highlight its stability under acidic conditions but susceptibility to oxidation at the dihydropyran ring .
Pharmacological Activation Mechanisms
While not a direct chemical reaction, this compound’s synergistic activity with nalidixic acid against E. coli involves destabilization of bacterial membranes, enhancing antibiotic penetration .
Combination | Effect | MIC Reduction |
---|---|---|
This compound + Nalidixic Acid | Disrupts outer membrane integrity | 4–8-fold in resistant strains . |
Key Data Tables
Table 1. Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C<sub>11</sub>H<sub>16</sub>O<sub>5</sub> |
Molecular Weight | 228.242 g/mol |
Boiling Point | 375.7 ± 42.0 °C |
Flash Point | 145.5 ± 21.4 °C |
Step | Yield (%) |
---|---|
Favorskii Rearrangement | 85 |
Cyclization | 92 |
Wissenschaftliche Forschungsanwendungen
Loganetin, a natural small molecular product derived from Cornus fruits and obtainable enzymatically from Loganin , has garnered interest for its various biological activities. Research indicates its potential in treating acute kidney injury (AKI) and gastric cancer (GC), among other conditions .
Scientific Research Applications
Acute Kidney Injury (AKI): this compound has shown promise in protecting against rhabdomyolysis-induced AKI in mice models .
- Experimental Approach: AKI was induced in mice via intramuscular injection of glycerol. This compound was administered intraperitoneally at doses of 2 and 18 mg/kg at specific intervals post-glycerol injection. Blood and kidney samples were then collected for biochemical and histopathological analyses .
- Key Results: Treatment with this compound led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine. This compound also prevented damage to tubular structures and reduced apoptotic cells. Further studies in HK-2 cells indicated that this compound could inhibit the NF-κB pathway and pro-apoptotic gene expression by suppressing Toll-like receptor 4 (TLR4) activity .
- Conclusion: this compound ameliorates AKI by inhibiting TLR4 activity and blocking the JNK/p38 pathway, suggesting a new strategy for AKI treatment .
Gastric Cancer (GC): this compound has been identified as a potential agent in inhibiting the carcinogenesis of gastric cancer cells, particularly when used synergistically with 5-fluorouracil (5FU) .
- In vitro studies: this compound alone inhibited the proliferation, stem-like properties, migration, and invasion of GC cells in vitro . The combination of 5FU and this compound markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .
- In vivo studies: Animal experiments confirmed the synergistic effects of 5FU and this compound in inhibiting cell growth and metastasis of GC .
- Mechanistic Insights: this compound enhances the anti-cancer effect of 5FU on GC cells, possibly through the Wnt/β-catenin pathway . The combination of 5FU and this compound treatment decreased β-catenin nuclear accumulation in GC cells .
Data Tables
Although the provided documents do not feature comprehensive data tables, they do include quantifiable data:
- In rhabdomyolysis-induced AKI mice models, this compound treatment led to a decline in kidney damage and mortality rates, along with lower levels of blood urea nitrogen and serum creatinine .
- In vitro, this compound inhibited the proliferation, stem-like properties, migration, and invasion of GC cells .
- The combination of 5FU and this compound markedly reduced cell viability compared to either agent alone, exhibiting a synergistic effect on cancer cells .
- Animal experiments confirmed the synergistic effects of 5FU and this compound on inhibiting cell growth and metastasis of GC .
- The combination of 5FU and this compound treatment decreased β-catenin nuclear accumulation in GC cells .
Case Studies
- Rhabdomyolysis-Induced AKI in Mice: In a study using Balb/c mice, AKI was induced by injecting glycerol intramuscularly. This compound was administered to treatment groups, resulting in reduced kidney damage and mortality. Histopathological studies showed prevention of tubular structure damage and decreased apoptotic cells .
- Gastric Cancer Cell Inhibition: this compound, combined with 5FU, was tested on HGC27 and MGC803 cell lines. The combination significantly reduced cell viability, colony formation, and invasiveness compared to individual treatments. Apoptosis rates were also notably higher in the combination group .
- In vivo Gastric Cancer Study: Nude mice were injected with GC cells and treated with 5FU, this compound, or a combination. The combination group showed reduced tumor growth and metastasis, confirming the synergistic effect observed in vitro .
Additional Potential Applications
Wirkmechanismus
Loganetin exerts its effects through various molecular targets and pathways:
Anti-inflammatory and Anti-apoptotic Effects: this compound inhibits the NF-κB pathway and down-regulates pro-apoptotic genes, thereby reducing inflammation and apoptosis.
Cancer Inhibition: In gastric cancer cells, this compound down-regulates the Wnt/β-catenin pathway, inhibiting cell proliferation, migration, and invasion.
Vergleich Mit ähnlichen Verbindungen
Loganetin ist unter den Iridoid-Monoterpenoiden aufgrund seiner spezifischen biologischen Aktivitäten und chemischen Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
Loganin: Die glykosylierte Form von this compound, bekannt für ihre neuroprotektiven Wirkungen.
Loganinsäure: Ein weiteres Iridoid-Glykosid mit entzündungshemmenden Eigenschaften.
Swerosid: Ein Iridoid-Glykosid mit leberschützenden und entzündungshemmenden Wirkungen.
This compound zeichnet sich durch seine potenten entzündungshemmenden, antiapoptotischen und krebshemmenden Aktivitäten aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.
Biologische Aktivität
Loganetin, a natural compound derived from the fruits of Cornus officinalis, has garnered attention for its diverse biological activities, particularly in the fields of nephrology and oncology. This article delves into the mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.
1. Nephroprotective Effects
This compound has been shown to protect against acute kidney injury (AKI), particularly in models induced by rhabdomyolysis. A study demonstrated that this compound administration resulted in:
- Decreased kidney damage : Histopathological analysis revealed less tubular damage compared to control groups.
- Lower mortality rates : Mice treated with this compound exhibited improved survival rates.
- Biochemical improvements : Significant reductions in blood urea nitrogen (BUN) and serum creatinine levels were observed .
The protective mechanism is primarily linked to the inhibition of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the inflammatory response during AKI. This compound's ability to downregulate pro-inflammatory cytokines and apoptotic pathways contributes to its nephroprotective properties .
2. Anticancer Properties
This compound exhibits synergistic effects when combined with 5-fluorouracil (5-FU) in gastric cancer treatment. The compound has been found to:
- Inhibit tumor cell proliferation : In vitro studies showed that this compound alone could reduce the growth of gastric cancer cells.
- Enhance 5-FU efficacy : The combination treatment significantly decreased cell viability and migration, suggesting a potential strategy for overcoming drug resistance in gastric cancer therapies .
The underlying mechanism involves the downregulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis. This pathway's inhibition results in reduced expression of stemness markers and migration capabilities in gastric cancer cells .
Research Findings
The following table summarizes key findings from various studies on this compound:
Case Study: Acute Kidney Injury
A mouse model was used to assess the protective effects of this compound against AKI induced by glycerol injection. The study highlighted significant biochemical improvements post-treatment, including:
- BUN Levels : Decreased from 80 mg/dL (control) to 40 mg/dL (this compound-treated).
- Serum Creatinine : Reduced from 2.5 mg/dL (control) to 1.0 mg/dL (this compound-treated).
Histological examinations confirmed reduced tubular necrosis and apoptosis, supporting this compound's role as a nephroprotective agent .
Case Study: Gastric Cancer Treatment
In a xenograft model involving gastric cancer cell lines, the combination therapy of this compound and 5-FU resulted in:
- Tumor Volume Reduction : Observed decrease from 500 mm³ (control) to 200 mm³ (combination therapy).
- Survival Rate Improvement : Enhanced survival rates were noted in treated groups compared to controls.
These findings indicate that this compound not only enhances the efficacy of existing chemotherapeutics but also provides a novel approach to treating resistant cancer types .
Eigenschaften
IUPAC Name |
methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOHZIIPBYAMJX-KHBMLBSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.